Rel-((1S,2R)-1-fluoro-2-formylcyclopropyl)methyl benzoate
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Overview
Description
Rel-((1S,2R)-1-fluoro-2-formylcyclopropyl)methyl benzoate is a chemical compound characterized by its unique structure, which includes a cyclopropyl ring substituted with a fluoro and formyl group, and a benzoate ester
Preparation Methods
The synthesis of Rel-((1S,2R)-1-fluoro-2-formylcyclopropyl)methyl benzoate typically involves multiple steps. One common synthetic route includes the formation of the cyclopropyl ring followed by the introduction of the fluoro and formyl groups. The final step involves esterification with benzoic acid. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Rel-((1S,2R)-1-fluoro-2-formylcyclopropyl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride can convert the formyl group to an alcohol.
Scientific Research Applications
Rel-((1S,2R)-1-fluoro-2-formylcyclopropyl)methyl benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-((1S,2R)-1-fluoro-2-formylcyclopropyl)methyl benzoate involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the formyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Rel-((1S,2R)-1-fluoro-2-formylcyclopropyl)methyl benzoate can be compared to similar compounds such as:
Rel-((1S,2R)-1-methyl-2-(®-5-methylhex-4-en-2-yl)cyclopropyl)methanol: This compound shares a similar cyclopropyl structure but differs in its substituents, leading to different chemical and biological properties.
Rel-(1S,2R)-Dihydro bupropion-d9: This deuterium-labeled compound is used in metabolic analysis and shares some structural similarities with the target compound
Properties
Molecular Formula |
C12H11FO3 |
---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
[(1S,2R)-1-fluoro-2-formylcyclopropyl]methyl benzoate |
InChI |
InChI=1S/C12H11FO3/c13-12(6-10(12)7-14)8-16-11(15)9-4-2-1-3-5-9/h1-5,7,10H,6,8H2/t10-,12-/m1/s1 |
InChI Key |
VVEXYCRSUOERDO-ZYHUDNBSSA-N |
Isomeric SMILES |
C1[C@@H]([C@@]1(COC(=O)C2=CC=CC=C2)F)C=O |
Canonical SMILES |
C1C(C1(COC(=O)C2=CC=CC=C2)F)C=O |
Origin of Product |
United States |
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